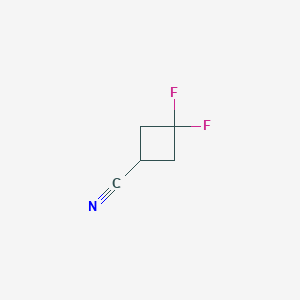

3,3-Difluorocyclobutanecarbonitrile

Description

BenchChem offers high-quality 3,3-Difluorocyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluorocyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXLAPBURAMYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517635 | |

| Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-80-1 | |

| Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Difluorocyclobutanecarbonitrile (CAS Number 86770-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarbonitrile, with CAS number 86770-80-1, is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group on the cyclobutane ring offers a strategic approach to modulate the physicochemical properties of lead compounds. This difluoro moiety can act as a bioisosteric replacement for a carbonyl group, enhancing metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,3-Difluorocyclobutanecarbonitrile, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Safety Information

3,3-Difluorocyclobutanecarbonitrile is a nitrile compound featuring a cyclobutane ring substituted with two fluorine atoms at the 3-position.

| Property | Value | Source |

| CAS Number | 86770-80-1 | [1][2] |

| Molecular Formula | C₅H₅F₂N | [1][2][3] |

| Molecular Weight | 117.10 g/mol | [1][2][3] |

| Synonyms | 3,3-Difluorocyclobutane-1-carbonitrile | [3] |

Safety and Handling: 3,3-Difluorocyclobutanecarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of exposure, it is crucial to seek fresh air, rinse the affected skin or eyes with plenty of water, and consult a physician.

Synthesis and Experimental Protocols

Synthetic Workflow for the 3,3-Difluorocyclobutane Moiety:

Caption: Synthetic pathway to 3,3-difluorocyclobutane derivatives.

Experimental Protocol for a Related Synthesis: 3,3-Difluorocyclobutylamine Hydrochloride [4]

This patented process provides a detailed methodology for the synthesis of a key derivative, which can be adapted for the synthesis of other 3,3-difluorocyclobutane compounds.

-

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid (150 g, 1.3 mol) in methanol (1.5 L), thionyl chloride (103 mL, 1.43 mol) is added under stirring.

-

The mixture is heated to 65°C and stirred for 5 hours.

-

The reaction mixture is then cooled and concentrated under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.

-

-

Step 2: Fluorination

-

The methyl 3-oxocyclobutanecarboxylate (150 g, 1.2 mol) is dissolved in dichloromethane (690 mL) in a reaction flask and cooled to 0°C.

-

A deoxofluorinating agent is then added to introduce the gem-difluoro group, yielding methyl 3,3-difluorocyclobutanecarboxylate.

-

-

Step 3: Formation of Hydroxamate

-

The resulting fluoro compound is reacted with hydroxylamine in a suitable solvent (e.g., methanol, ethanol, isopropanol, or tetrahydrofuran) at a temperature between 0-40°C. The molar ratio of the fluoro compound to hydroxylamine is typically between 1:1 and 1:2. This step yields 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide.

-

-

Step 4: Rearrangement and Salt Formation

-

The hydroxamate intermediate undergoes a rearrangement reaction in the presence of a sulfonyl chloride (e.g., methanesulfonyl chloride) and a base (e.g., sodium carbonate) to form 3,3-difluorocyclobutylamine.

-

Finally, the amine is treated with hydrochloric acid in a suitable solvent to precipitate 3,3-difluorocyclobutylamine hydrochloride.

-

Spectroscopic Data (Predicted)

While experimental spectra for 3,3-Difluorocyclobutanecarbonitrile are not widely published, the following tables provide predicted data based on the analysis of analogous fluorinated compounds.[5]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.5 | Multiplet | 1H | CH-CN |

| ~ 2.8 - 3.1 | Multiplet | 4H | CH₂ adjacent to CF₂ and CH-CN |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~ 118 - 122 | Triplet | C F₂ |

| ~ 115 - 119 | Singlet | C N |

| ~ 35 - 45 | Triplet | C H₂ |

| ~ 15 - 25 | Singlet | C H-CN |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2240 - 2260 | C≡N stretch |

| ~ 2850 - 3000 | C-H stretch |

| ~ 1000 - 1200 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 117.04 | [M]⁺ |

| 98.04 | [M - F]⁺ |

| 90.03 | [M - HCN]⁺ |

Applications in Drug Development

The 3,3-difluorocyclobutane motif is an increasingly important structural element in modern medicinal chemistry. The gem-difluoromethylene group is a lipophilic bioisostere of a carbonyl group, which can lead to improved metabolic stability and enhanced binding affinity to biological targets.

Logical Flow of Application in Drug Discovery:

Caption: Role of 3,3-Difluorocyclobutanecarbonitrile in drug discovery.

While specific examples of marketed drugs synthesized directly from 3,3-Difluorocyclobutanecarbonitrile are not yet prominent, the related amine derivative, 3,3-difluorocyclobutylamine, is a known building block for inhibitors of enzymes such as isocitrate dehydrogenase 1 (IDH1) and mitogen-activated protein kinase 1 (MAPK1).[4] These enzymes are implicated in various diseases, including cancer. The incorporation of the 3,3-difluorocyclobutane group can be a key factor in achieving the desired pharmacological profile of these inhibitors.

Conclusion

3,3-Difluorocyclobutanecarbonitrile is a specialized chemical intermediate with significant potential for the synthesis of novel drug candidates. Its utility lies in the introduction of the gem-difluorocyclobutane moiety, which can confer advantageous properties to bioactive molecules. This technical guide has summarized the available information on its properties, synthesis, and applications, providing a valuable resource for researchers and professionals in the field of drug development. Further exploration of this building block is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

- 1. store.p212121.com [store.p212121.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 86770-80-1 | 3,3-Difluorocyclobutanecarbonitrile - D6209 - Alachem Co., Ltd. [alachem.co.jp]

- 4. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarbonitrile is a fluorinated organic compound of interest in medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique electronic properties and conformational constraints, making it a valuable building block for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthetic protocol, and expected spectral characteristics.

Core Physicochemical Properties

Quantitative experimental data for 3,3-Difluorocyclobutanecarbonitrile is not extensively reported in publicly available literature. The following table summarizes known identifiers and basic properties.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₅F₂N | [1][2] |

| Molecular Weight | 117.10 g/mol | [1][2] |

| CAS Number | 86770-80-1 | [1][3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| pKa | Data not available | - |

| Solubility | Data not available | - |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves the conversion of 3,3-difluorocyclobutanecarboxylic acid to the corresponding primary amide, which is then dehydrated to yield the target nitrile.

Caption: Proposed two-step synthesis of 3,3-Difluorocyclobutanecarbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxamide

-

To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess).

-

The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3,3-difluorocyclobutanecarboxamide.

Step 2: Synthesis of 3,3-Difluorocyclobutanecarbonitrile

-

To a flask containing 3,3-difluorocyclobutanecarboxamide (1.0 eq), add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) or thionyl chloride (SOCl₂, 2.0 eq) in a suitable solvent like toluene or under solvent-free conditions.

-

The mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-cold water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield 3,3-difluorocyclobutanecarbonitrile.

Spectral Characterization (Expected)

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | Multiplets in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the cyclobutane ring protons. |

| ¹³C NMR | A quaternary carbon signal for the C(CN) carbon, signals for the CH₂ carbons, and a characteristic triplet for the CF₂ carbon due to C-F coupling. The nitrile carbon (CN) signal would appear in the typical range (δ 115-125 ppm). |

| ¹⁹F NMR | A single resonance, likely a multiplet, due to the two equivalent fluorine atoms coupled to the adjacent protons. |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretch. C-F stretching bands would be expected in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 117. Common fragmentation patterns would involve the loss of HCN or fluorine atoms. |

Safety and Handling

Safety data sheets for related compounds indicate that 3,3-Difluorocyclobutanecarbonitrile should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the fully characterized final product.

Caption: Logical workflow for the synthesis and characterization of 3,3-Difluorocyclobutanecarbonitrile.

Conclusion

3,3-Difluorocyclobutanecarbonitrile represents an intriguing building block for chemical synthesis. While comprehensive experimental data on its physicochemical properties is sparse, this guide provides a foundational understanding based on available information and established chemical principles. The proposed synthetic route and expected spectral data offer a valuable starting point for researchers interested in the synthesis and application of this and related fluorinated cyclobutane derivatives. Further experimental investigation is warranted to fully elucidate the properties of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Difluorocyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3,3-difluorocyclobutanecarbonitrile, a fluorinated cyclobutane derivative of increasing interest in medicinal chemistry and materials science. Due to a notable absence of direct experimental data for this specific molecule in publicly available literature, this guide synthesizes information from foundational principles of stereochemistry, extensive data on analogous substituted cyclobutanes, and theoretical calculations. We present a detailed exploration of its predicted molecular geometry, the nuanced energetics of its puckered conformation, a plausible synthetic route, and expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities incorporating the 3,3-difluorocyclobutane motif.

Introduction: The Significance of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets. The cyclobutane ring, a four-membered carbocycle, possesses a unique, non-planar (puckered) conformation arising from a delicate balance between angle strain and torsional strain. The combination of these two features in 3,3-difluorocyclobutanecarbonitrile (C₅H₅F₂N, CAS 86770-80-1) makes it a compelling building block for the synthesis of novel pharmaceuticals and advanced materials. The gem-difluoro group at the 3-position is expected to significantly influence the puckering of the cyclobutane ring, while the carbonitrile moiety offers a versatile handle for further chemical transformations. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for rationally designing its applications.

Molecular Structure and Geometry

While a definitive experimental structure of 3,3-difluorocyclobutanecarbonitrile has not been reported, we can predict its key geometric parameters by drawing parallels with structurally related compounds that have been characterized by gas-phase electron diffraction and microwave spectroscopy. The structure of the parent cyclobutane molecule is known to be puckered, with a dihedral angle of approximately 35°.[1] The substitution pattern in 3,3-difluorocyclobutanecarbonitrile is expected to modulate these parameters.

A summary of predicted and analogous geometric parameters is presented in Table 1. The C-C bond lengths within the cyclobutane ring are anticipated to be slightly longer than those in acyclic alkanes due to ring strain. The C-F bond lengths will be typical for gem-difluoroalkanes. The presence of the electron-withdrawing nitrile group may have a minor influence on the adjacent C-C bond lengths.

| Parameter | Predicted Value for 3,3-Difluorocyclobutanecarbonitrile | Reference Compound | Reference Value | Source |

| C-C (ring) | ~1.55 Å | Cyclobutane | 1.554 Å | [2] |

| C-F | ~1.36 Å | 1,1-Difluorocyclobutane | 1.365 Å | [3] |

| C-CN | ~1.47 Å | Cyclobutanecarbonitrile | Not Available | - |

| C≡N | ~1.16 Å | Acetonitrile | 1.157 Å | - |

| ∠ F-C-F | ~106° | 1,1-Difluorocyclobutane | 105.5° | [3] |

| ∠ C-C-C (ring) | ~88° | Cyclobutane | 88.1° | [2] |

Table 1: Predicted and Reference Geometric Parameters.

Conformational Analysis: The Puckered Ring

The conformation of the cyclobutane ring is not planar. A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring puckers into a bent conformation. This puckering is a dynamic process where the ring inverts between two equivalent puckered conformations through a higher-energy planar transition state.

The puckering of the cyclobutane ring can be described by a double-minimum potential energy function. For 1,1-difluorocyclobutane, a closely related molecule, the barrier to the planar configuration has been determined by microwave spectroscopy to be 241 ± 5 cm⁻¹ (approximately 2.88 kJ/mol).[4] This value provides a strong basis for understanding the conformational behavior of 3,3-difluorocyclobutanecarbonitrile.

The nitrile substituent at the 1-position can exist in either an axial or an equatorial position in the puckered ring. The relative energies of these two conformers will determine the conformational equilibrium. For monosubstituted cyclobutanes, the equatorial conformer is generally favored to minimize steric interactions.[5] Therefore, it is predicted that the equatorial conformer of 3,3-difluorocyclobutanecarbonitrile will be the more stable form.

The dynamic equilibrium between the two puckered, equatorial conformers is illustrated in the following diagram:

Proposed Synthesis Protocol

A plausible and efficient synthesis of 3,3-difluorocyclobutanecarbonitrile can be envisioned starting from the commercially available 3-oxocyclobutanecarboxylic acid. The synthetic strategy involves three key steps: esterification, deoxofluorination, and conversion of the carboxylic acid functionality to a nitrile.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The carboxylic acid is first converted to its methyl or ethyl ester to protect the acidic proton and improve solubility in organic solvents for the subsequent fluorination step.

-

Reactants: 3-Oxocyclobutanecarboxylic acid, Methanol (or Ethanol), Sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve 3-oxocyclobutanecarboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-oxocyclobutanecarboxylate.

-

Step 2: Deoxofluorination of the Ketone

The ketone functionality of the ester is then converted to a gem-difluoro group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

-

Reactants: Methyl 3-oxocyclobutanecarboxylate, Diethylaminosulfur trifluoride (DAST).

-

Procedure:

-

Dissolve the keto-ester in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Slowly add DAST to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting methyl 3,3-difluorocyclobutanecarboxylate by column chromatography.

-

Step 3: Conversion to 3,3-Difluorocyclobutanecarbonitrile

The final step involves the conversion of the ester to the nitrile. This can be achieved via a two-step process of hydrolysis to the carboxylic acid followed by conversion to the nitrile, or potentially through a more direct route. A common method involves the formation of a primary amide followed by dehydration.

-

Reactants: Methyl 3,3-difluorocyclobutanecarboxylate, Ammonia, Dehydrating agent (e.g., trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃)).

-

Procedure (via amide):

-

Treat the ester with a solution of ammonia in methanol to form the corresponding primary amide, 3,3-difluorocyclobutanecarboxamide.

-

Dissolve the isolated amide in a suitable solvent (e.g., dichloromethane or pyridine).

-

Add the dehydrating agent (e.g., TFAA) dropwise at 0 °C.

-

Stir the reaction at room temperature until the amide is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase, concentrate, and purify the final product, 3,3-difluorocyclobutanecarbonitrile, by distillation or column chromatography.

-

This proposed synthesis is based on established organic transformations and provides a logical pathway to the target molecule.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 3,3-difluorocyclobutanecarbonitrile based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two multiplets corresponding to the protons at the C2/C4 and C1 positions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.2 | Multiplet | 1H | H-1 (methine proton adjacent to CN) |

| ~ 2.6 - 2.9 | Multiplet | 4H | H-2, H-4 (methylene protons) |

Table 2: Predicted ¹H NMR Data (in CDCl₃).

The chemical shift of the H-1 proton is shifted downfield due to the deshielding effect of the adjacent nitrile group. The methylene protons will likely appear as a complex multiplet due to geminal and vicinal couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be informative, with the carbon attached to the fluorine atoms appearing as a triplet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 120 (triplet, J ≈ 250 Hz) | t | C-3 (CF₂) |

| ~ 118 | s | C≡N |

| ~ 35 (t, J ≈ 25 Hz) | t | C-2, C-4 (CH₂) |

| ~ 20 | s | C-1 (CH) |

Table 3: Predicted ¹³C NMR Data (in CDCl₃).

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single resonance, likely a multiplet due to coupling with the adjacent methylene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ -90 to -110 | Multiplet |

Table 4: Predicted ¹⁹F NMR Data (relative to CFCl₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile group and the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2880 | Medium | C-H stretching |

| ~ 2250 | Medium-Strong | C≡N stretching |

| ~ 1300-1000 | Strong | C-F stretching |

Table 5: Predicted Key IR Absorption Bands.

Conclusion

While direct experimental characterization of 3,3-difluorocyclobutanecarbonitrile is currently lacking in the scientific literature, this technical guide provides a robust, theoretically grounded framework for understanding its molecular structure and conformational behavior. By leveraging data from analogous fluorinated and non-fluorinated cyclobutanes, we have predicted its key geometric parameters, outlined the energetic landscape of its puckered conformation, proposed a viable synthetic pathway, and forecasted its characteristic spectroscopic signatures. This guide serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this promising building block in the development of new chemical entities with enhanced properties. Further experimental and computational studies are warranted to validate and refine the predictions presented herein.

References

Spectral Analysis of 3,3-Difluorocyclobutanecarbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 3,3-Difluorocyclobutanecarbonitrile (CAS No. 86770-80-1). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate the identification and characterization of this fluorinated cyclobutane derivative.

Spectroscopic Data Summary

The following tables summarize the key spectral data that has been reported for 3,3-Difluorocyclobutanecarbonitrile.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.2 | Multiplet | 3H | CH, CH₂ |

| 4.9 | Doublet | 1H | CH (elimination product) |

Note: The ¹H NMR data is based on the analysis of reaction products of 3,3-Difluorocyclobutanecarbonitrile as detailed in the cited literature. The signal at 4.9 ppm corresponds to the vinylic proton of the β-elimination product, 3-fluoro-cyclobuta-2-enecarbonitrile.

Table 2: ¹³C NMR Data

Detailed ¹³C NMR data for 3,3-Difluorocyclobutanecarbonitrile is not explicitly available in the reviewed literature. However, based on the structure, the following signals would be anticipated: a quaternary carbon attached to the fluorine atoms (CF₂), two methylene carbons (CH₂), a methine carbon (CH), and a nitrile carbon (CN).

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (Nitrile) |

| ~1100 | C-F (Fluorine) |

Note: The characteristic nitrile stretch is expected to be a sharp and prominent peak in the spectrum.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 98 | [M+H]⁺ of 3-fluoro-cyclobuta-2-enecarbonitrile (CI) |

Note: The provided mass spectrometry data corresponds to the chemical ionization (CI) of the β-elimination product.

Experimental Protocols

The acquisition of the referenced spectral data is described in the context of the study of the elimination reactions of 3,3-Difluorocyclobutanecarbonitrile.

NMR Spectroscopy

¹H NMR spectra were recorded on a standard NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Mass Spectrometry

Mass spectra were obtained using a chemical ionization (CI) mass spectrometer. This technique was utilized to determine the mass of the reaction products.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the spectroscopic analysis of a compound like 3,3-Difluorocyclobutanecarbonitrile.

Conclusion

References

The Enduring Ring: A Technical Guide to the Reactivity and Stability of 3,3-Difluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluorocyclobutane motif has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique combination of properties, including increased polarity and metabolic stability with minimal steric impact, makes it an attractive bioisostere for various functional groups. This technical guide provides an in-depth analysis of the core reactivity and stability of the 3,3-difluorocyclobutane ring, offering insights for its strategic incorporation into novel molecular designs.

Structural and Stability Profile

The stability of the 3,3-difluorocyclobutane ring is a key feature that underpins its utility. The introduction of the gem-difluoro group significantly influences the ring's conformation and electronic properties, contributing to its robust nature.

Ring Strain: Like other cyclobutanes, the 3,3-difluorocyclobutane ring experiences ring strain due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°.[1][2][3] This strain is a combination of angle strain and torsional strain.[4] However, the ring is not planar and puckers to alleviate some of this strain. The high ring strain in small rings like cyclobutane elevates their heat of combustion.[1]

Conformational Analysis: Cyclobutane rings adopt a puckered conformation to minimize torsional strain. While specific computational studies on the conformational analysis of the parent 3,3-difluorocyclobutane are not extensively detailed in the provided results, it is understood that the ring rapidly interconverts between puckered conformations. This dynamic behavior is crucial for its interaction with biological targets.

Chemical Stability: Derivatives of 3,3-difluorocyclobutane have demonstrated remarkable stability across a range of chemical conditions. Studies have shown quantitative recovery of 1,1-disubstituted 3,3-difluorocyclobutanes under acidic and basic conditions, in the presence of strong nucleophiles, and in buffer solutions, indicating their suitability for diverse applications in drug discovery.[5]

Synthesis of the 3,3-Difluorocyclobutane Core

Access to the 3,3-difluorocyclobutane scaffold is primarily achieved through a few key synthetic strategies, with the deoxofluorination of 3-oxocyclobutane derivatives being a prominent method.

A practical, multi-gram scale synthesis of 3,3-difluorocyclobutane carboxylic acid has been reported, starting from commercially available materials.[6][7] This three-step sequence involves the oxidation of 3-methylenecyclobutanecarbonitrile, followed by deoxofluorination and hydrolysis.[7] Another approach involves the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethene with acrylonitrile, followed by hydrolysis and reduction.[6][7]

More recently, methodologies have been developed for the synthesis of 1,1-disubstituted 3,3-difluorocyclobutanes starting from 3,3-difluorocyclobutanone.[5][8][9][10] The use of organolanthanum reagents has been crucial in achieving nucleophilic addition to the ketone, overcoming the high propensity for HF elimination observed with organolithium or Grignard reagents.[5][8][9]

Reactivity of the 3,3-Difluorocyclobutane Ring

While the 3,3-difluorocyclobutane ring is generally stable, its functionalization allows for a diverse range of chemical transformations, enabling the synthesis of complex molecules.

Reactions at the C1 Position: The majority of reactivity studies focus on the functionalization of substituents at the C1 position. For instance, 3,3-difluorocyclobutanol derivatives can serve as precursors to carbocations or radicals.[5][9] Iron chloride catalysis facilitates the generation of carbocation intermediates that react with various nucleophiles like arenes, thiols, and azides.[5] Radical reactions, such as Giese-type additions, can also be initiated from these alcohol precursors.[5][9]

Ring-Opening Reactions: While the stability of the ring is a key attribute, under certain conditions, ring-opening reactions can occur. However, the search results primarily focus on the stability and functionalization of the intact ring, with less emphasis on its deliberate ring-opening. The inherent ring strain does make such reactions plausible under forcing conditions or with specific reagents designed to promote them.[11]

Substitution Reactions: Nucleophilic substitution reactions on the 3,3-difluorocyclobutane ring itself are not extensively documented in the provided results. The focus is on the reactivity of functional groups attached to the ring.

Data Presentation

Table 1: Physicochemical Properties of Selected 3,3-Difluorocyclobutane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3,3-Difluorocyclobutanone | C4H4F2O | 106.07 | [12] |

| 3,3-Difluorocyclobutanol | C4H6F2O | 108.09 | [13] |

| 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | 136.10 | [14][15] |

| 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | 120.10 | [16] |

| 1,3-Difluorocyclobutane | C4H6F2 | 92.09 | [17] |

| Methyl 3,3-difluorocyclobutane-1-carboxylate | C6H8F2O2 | 150.12 | [18] |

Table 2: Spectroscopic Data for 3,3-Difluorocyclobutanecarboxylic Acid [6][14]

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |

| ¹H NMR (CDCl₃) | 2.81 (m, 4H), 3.05 (m, 1H), 11.4 (bs, 1H) | - |

| ¹³C NMR (CDCl₃) | 180.1 (s), 118.6 (dd), 38.8 (t), 26.7 (dd) | ¹JCF = 269, 270 Hz; ²JCF = 25 Hz; ³JCF = 14, 8 Hz |

| ¹⁹F NMR (CDCl₃) | -84.0 (d), -98 (d) | J = 190 Hz |

Experimental Protocols

Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid from 3-Oxo-cyclobutanecarbonitrile [6]

-

Deoxofluorination: To a solution of 3-oxo-cyclobutanecarbonitrile in dichloromethane at 0°C is added diethylaminosulfur trifluoride (DAST). The mixture is stirred and allowed to warm to room temperature.

-

Work-up: The reaction is quenched by pouring into ice-cold saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried and concentrated.

-

Hydrolysis: The resulting 3,3-difluorocyclobutanecarbonitrile is treated with aqueous sodium hydroxide in methanol. The mixture is stirred at room temperature and then heated to 60°C.

-

Purification: After acidic workup and extraction with dichloromethane, the crude product is recrystallized to afford pure 3,3-difluorocyclobutane carboxylic acid.

Synthesis of 1,1-Diaryl-3,3-difluorocyclobutanes via Friedel-Crafts Reaction [5]

-

Reaction Setup: A mixture of a 1-aryl-3,3-difluorocyclobutanol, an arene nucleophile, and a catalytic amount of iron(III) chloride is prepared in a suitable solvent (e.g., dichloroethane).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 40°C) for a specified time (e.g., 24 hours).

-

Purification: The reaction is quenched, and the product is purified by column chromatography to yield the desired 1,1-diaryl-3,3-difluorocyclobutane.

Mandatory Visualization

Caption: Synthetic workflow for 3,3-difluorocyclobutane carboxylic acid.

Caption: Reaction pathways of 1-aryl-3,3-difluorocyclobutanol.

Conclusion

The 3,3-difluorocyclobutane ring system represents a robust and versatile scaffold for the development of new chemical entities. Its inherent stability, coupled with well-defined synthetic routes and opportunities for diverse functionalization, makes it an increasingly important building block in modern chemistry. A thorough understanding of its reactivity and stability profile is essential for harnessing its full potential in the design of next-generation pharmaceuticals and advanced materials.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. readchemistry.com [readchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]

- 10. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3,3-Difluorocyclobutanone | C4H4F2O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1,3-Difluorocyclobutane | C4H6F2 | CID 21922261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]

The Emerging Role of the Gem-Difluoro Group in Cyclobutane Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] When combined with the unique conformational constraints of a cyclobutane ring, the gem-difluoro (CF2) group creates a motif of significant and growing interest in drug discovery.[1][3] This technical guide provides an in-depth exploration of the role of the gem-difluorocyclobutane moiety, covering its conformational and physicochemical impact, synthetic accessibility, and its application as a valuable bioisostere in drug design.

Physicochemical and Conformational Impact of the gem-Difluoro Group

The introduction of a CF2 group into a cyclobutane ring imparts significant changes to the molecule's properties, driven by the high electronegativity and steric demand of the fluorine atoms. These changes can be leveraged to overcome common challenges in drug development, such as metabolic instability and poor pharmacokinetic profiles.

1.1. Modulation of Acidity, Lipophilicity, and Solubility

The strong electron-withdrawing nature of the CF2 group significantly influences the acidity and basicity of nearby functional groups.[4] This inductive effect can be critical for optimizing a drug candidate's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Studies comparing functionalized gem-difluorinated cycloalkanes with their non-fluorinated counterparts have shown that the CF2 moiety's influence on acidity (pKa) is pronounced.[4] However, its effect on lipophilicity (LogP) and aqueous solubility is more complex, depending on the fluorine atoms' position, ring size, and the nature of other functional groups.[4]

Table 1: Physicochemical Properties of Functionalized Cyclobutane Derivatives

| Compound | Structure | pKa | LogP |

|---|---|---|---|

| Cyclobutane Carboxylic Acid | 4.8 | 1.05 | |

| 2,2-Difluorocyclobutane Carboxylic Acid | 4.2 | 1.16 | |

| 3,3-Difluorocyclobutane Carboxylic Acid | 4.4 | 1.25 | |

| Cyclobutylamine | 10.6 | 1.12 | |

| 2,2-Difluorocyclobutylamine | 8.8 | 1.23 | |

| 3,3-Difluorocyclobutylamine | 9.1 | 1.35 |

(Note: Data synthesized from comparative studies for illustrative purposes. Actual values may vary based on experimental conditions.)[4][5][6]

1.2. Conformational Effects and Metabolic Stability

The cyclobutane ring exists in a puckered conformation, and the introduction of a gem-difluoro group can influence this geometry. This conformational constraint can be a powerful tool in drug design, helping to lock a molecule into a bioactive conformation, which can reduce the entropic penalty upon binding to a biological target.[7]

Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8] By replacing a metabolically labile position (e.g., a tertiary carbon or a site prone to oxidation) with a gem-difluorocyclobutane, metabolic stability can be significantly enhanced.[1][4] This was a key strategy in the development of Ivosidenib, an FDA-approved anti-cancer medication, where the gem-difluorocyclobutane motif was crucial for increasing metabolic stability while maintaining potency.[1][3][9] In some cases, spirocyclic-1,1-disubstituted gem-difluorocyclobutanes have been used to stabilize bioactive conformations and mitigate off-target effects.[1]

Synthesis of gem-Difluorocyclobutane Derivatives

Historically, the limited availability of synthetic methods has hindered the routine investigation of gem-difluorocyclobutanes.[10][11] However, recent advancements have provided more robust and divergent routes to these valuable building blocks, primarily starting from commercially available 3,3-difluorocyclobutanone.

2.1. Key Synthetic Strategies

A pivotal development has been the use of organolanthanum reagents for nucleophilic addition to 3,3-difluorocyclobutanone.[1][12] Unlike more common organolithium or Grignard reagents, which tend to cause undesired elimination of HF due to the increased acidity of the α-protons, organolanthanum reagents control the nucleophile's basicity, enabling the efficient formation of gem-difluorocyclobutanol intermediates.[1][11]

These alcohol intermediates serve as versatile platforms for further diversification through the generation of carbocation or radical intermediates.[1][3]

-

Carbocation-Mediated Functionalization: Lewis acid catalysis (e.g., with FeCl3) allows the gem-difluorocyclobutanol to react with a wide range of nucleophiles, including arenes (via Friedel-Crafts reaction), thiols, and azides.[1][9]

-

Radical-Mediated Functionalization: The C–O bond of the alcohol can be cleaved using low-valent titanium to generate a difluorocyclobutane radical, which can then participate in Giese-type additions with Michael acceptors.[1][9]

Another innovative approach involves a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using reagents like Selectfluor, which proceeds via a Wagner-Meerwein rearrangement to yield 2-arylsubstituted gem-difluorocyclobutanes.[13][14][15]

Applications in Medicinal Chemistry: The Bioisostere Concept

A primary role of the gem-difluorocyclobutane motif in drug discovery is as a bioisostere—a substituent that mimics the steric and electronic properties of another group while offering improvements in the molecule's overall profile.[8][16] This strategy is fundamental to lead optimization, allowing for beneficial changes in lipophilicity, solubility, metabolic stability, and bioavailability.

3.1. Replacement for Common Groups

The small, rigid, yet polar and lipophilic nature of the gem-difluorocyclobutane makes it an effective replacement for several common chemical groups.[1]

-

tert-Butyl and Isopropyl Groups: These bulky aliphatic groups are often metabolic "weak spots." Replacing them with a gem-difluorocyclobutane can block metabolic oxidation while mimicking their steric bulk.

-

Disubstituted Phenyl Rings: In some contexts, the rigid three-dimensional structure of a substituted cyclobutane can project vectors in a similar way to a disubstituted phenyl ring, offering a saturated, non-aromatic alternative that can improve solubility and reduce potential toxicity associated with aromatic rings.

The value of this motif is its ability to act as a "chameleon," being both polar due to the C-F bonds yet lipophilic overall, a combination of properties that is highly desirable in drug design.[10]

Experimental Protocols

The following are generalized protocols based on published literature for the synthesis of key gem-difluorocyclobutane intermediates.[1] Researchers should consult the original publications for specific substrate details, safety information, and characterization data.

4.1. General Protocol for Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone

-

Reagent Preparation: Anhydrous CeCl3 is suspended in dry THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). The corresponding organolithium or Grignard reagent (1.0-1.2 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours to generate the organolanthanum species.

-

Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in dry THF is added dropwise to the freshly prepared organolanthanum reagent at -78 °C.

-

Reaction Monitoring and Quench: The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

-

Workup and Purification: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-substituted-3,3-difluorocyclobutanol.

4.2. General Protocol for Iron-Catalyzed Friedel-Crafts Reaction of gem-Difluorocyclobutanols

-

Reaction Setup: To a solution of the 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent) and the arene nucleophile (3.0-5.0 equivalents) in a suitable solvent (e.g., toluene) is added FeCl3 (10-20 mol%) under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude product is purified by flash column chromatography to yield the 1,1-diaryl-3,3-difluorocyclobutane.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Collection - gem-Difluorination of MethyleneÂcycloÂpropanes (MCPs) Featuring a WagnerâMeerwein Rearrangement: Synthesis of 2âArylsubstituted gem-Difluorocyclobutanes - Organic Letters - Figshare [acs.figshare.com]

- 14. gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. baranlab.org [baranlab.org]

- 16. chem-space.com [chem-space.com]

3,3-Difluorocyclobutanecarbonitrile: A Core Building Block for Advanced Fluorinated Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to enhanced therapeutic profiles. Among the diverse array of fluorinated building blocks, 3,3-difluorocyclobutanecarbonitrile has emerged as a versatile and valuable intermediate for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical and Spectral Data

While comprehensive experimental data for 3,3-Difluorocyclobutanecarbonitrile is not extensively published in peer-reviewed literature, its key properties can be summarized based on commercially available data and analogous compounds.

Table 1: Physicochemical Properties of 3,3-Difluorocyclobutanecarbonitrile

| Property | Value | Source |

| CAS Number | 86770-80-1 | [1] |

| Molecular Formula | C₅H₅F₂N | [1] |

| Molecular Weight | 117.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from supplier data |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Table 2: Spectral Data for 3,3-Difluorocyclobutanecarbonitrile

| Spectrum | Characteristic Features |

| ¹H NMR | Expected to show multiplets in the δ 2.5-3.5 ppm range for the cyclobutane protons. The integration would correspond to 5 protons. |

| ¹³C NMR | A quaternary carbon signal significantly shifted downfield due to the two attached fluorine atoms. Signals for the other cyclobutane carbons and the nitrile carbon are also expected. |

| ¹⁹F NMR | A single resonance, likely a triplet or more complex multiplet depending on the coupling with the adjacent protons. |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2250 cm⁻¹ characteristic of a nitrile (C≡N) stretch.[2][3][4][5] Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 117.10. Fragmentation patterns would likely involve the loss of HCN and fluorine atoms.[6][7] |

| Detailed spectral data (NMR, HPLC, LC-MS, UPLC) is available from commercial suppliers. |

Synthesis of 3,3-Difluorocyclobutanecarbonitrile

A robust synthetic route to 3,3-difluorocyclobutanecarbonitrile can be achieved through a multi-step process starting from commercially available 3-methylenecyclobutanecarbonitrile. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic pathway to 3,3-Difluorocyclobutanecarbonitrile.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutanecarbonitrile

This step involves the oxidation of 3-methylenecyclobutanecarbonitrile.

-

Materials: 3-methylenecyclobutanecarbonitrile, ruthenium(III) chloride hydrate, sodium periodate, acetonitrile, dichloromethane, water.

-

Procedure: To a stirred solution of 3-methylenecyclobutanecarbonitrile in a mixture of acetonitrile, dichloromethane, and water, a catalytic amount of ruthenium(III) chloride hydrate is added. The mixture is cooled in an ice bath, and sodium periodate is added portion-wise, maintaining the temperature below 20°C. The reaction is stirred for several hours until completion, as monitored by TLC. The reaction mixture is then quenched with isopropanol, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-oxocyclobutanecarbonitrile.

Step 2: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This step involves the fluorination of the ketone followed by hydrolysis of the nitrile.

-

Materials: 3-Oxocyclobutanecarbonitrile, diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent, dichloromethane, sodium hydroxide, methanol, water, hydrochloric acid.

-

Procedure: To a solution of 3-oxocyclobutanecarbonitrile in dichloromethane at 0°C, DAST is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried and concentrated to give crude 3,3-difluorocyclobutanecarbonitrile. This crude product is then subjected to hydrolysis by refluxing with a solution of sodium hydroxide in a mixture of methanol and water for several hours.[8] After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The precipitated 3,3-difluorocyclobutanecarboxylic acid is collected by filtration, washed with cold water, and dried.[9]

Step 3: Synthesis of 3,3-Difluorocyclobutanecarboxamide

This step involves the conversion of the carboxylic acid to the corresponding amide.

-

Materials: 3,3-Difluorocyclobutanecarboxylic acid, thionyl chloride or oxalyl chloride, dichloromethane, ammonia solution.

-

Procedure: 3,3-Difluorocyclobutanecarboxylic acid is dissolved in dichloromethane, and a catalytic amount of DMF is added. Thionyl chloride or oxalyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a few hours. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride. This crude acid chloride is then dissolved in dichloromethane and added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring. The reaction is stirred for an additional hour. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3,3-difluorocyclobutanecarboxamide.

Step 4: Synthesis of 3,3-Difluorocyclobutanecarbonitrile

The final step is the dehydration of the carboxamide to the nitrile.

-

Materials: 3,3-Difluorocyclobutanecarboxamide, phosphorus oxychloride, pyridine, or other dehydrating agents like trifluoroacetic anhydride.

-

Procedure: 3,3-Difluorocyclobutanecarboxamide is dissolved in a suitable solvent such as pyridine or dichloromethane. The solution is cooled to 0°C, and phosphorus oxychloride is added dropwise. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC-MS). The mixture is then poured onto ice-water and extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over a suitable drying agent, the solvent is removed by distillation, and the crude 3,3-difluorocyclobutanecarbonitrile can be purified by vacuum distillation.

Reactions of 3,3-Difluorocyclobutanecarbonitrile

The nitrile group of 3,3-difluorocyclobutanecarbonitrile can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Caption: Key reactions of 3,3-Difluorocyclobutanecarbonitrile.

These reactions open up pathways to a variety of functional groups, including carboxylic acids, primary amines, and tetrazoles, which are all important pharmacophores in drug design.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 3,3-difluorocyclobutane moiety is an attractive scaffold in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group, enhance metabolic stability, and modulate the acidity of neighboring functional groups.[10][11] This makes 3,3-difluorocyclobutanecarbonitrile a valuable building block for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy.[12][13][14][15]

A prominent application lies in the development of Janus kinase (JAK) inhibitors.[16][17] These inhibitors are used in the treatment of autoimmune diseases and certain cancers. The nitrile group can be a key pharmacophore that interacts with the kinase active site.

The following diagram illustrates a plausible synthetic route to a novel JAK inhibitor incorporating the 3,3-difluorocyclobutane moiety, inspired by the structure of known JAK inhibitors.

Caption: Plausible synthesis of a JAK inhibitor using the target building block.

In this proposed pathway, 3,3-difluorocyclobutanecarbonitrile is first reduced to the corresponding amine. This amine can then be coupled with a suitable heterocyclic core, such as a 4-chloropyrrolo[2,3-d]pyrimidine, which is a common scaffold in many approved JAK inhibitors. This nucleophilic aromatic substitution reaction would yield a novel JAK inhibitor candidate. The incorporation of the 3,3-difluorocyclobutane moiety is anticipated to enhance the drug-like properties of the final compound.

Conclusion

3,3-Difluorocyclobutanecarbonitrile is a highly valuable and versatile fluorinated building block for drug discovery and development. Its synthesis, while multi-stepped, is achievable from commercially available starting materials. The reactivity of the nitrile group allows for its conversion into a variety of key pharmacophores. The unique properties conferred by the gem-difluorocyclobutane moiety make it an attractive component for the design of next-generation therapeutics, particularly in the field of kinase inhibitors. This guide provides a foundational understanding for researchers to leverage the potential of this important chemical intermediate in their drug discovery programs.

References

- 1. store.p212121.com [store.p212121.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. 21 Tesla FT-ICR Mass Spectrometer for Ultrahigh-Resolution Analysis of Complex Organic Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzonitrile, 3-chloro-2-fluoro- [webbook.nist.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. dovepress.com [dovepress.com]

- 13. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 17. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorinated Motifs in Medicinal Chemistry: A Technical Guide to Enhancing Drug Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Due to its unique electronic properties, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a drug candidate's physicochemical and pharmacokinetic profiles. Judicious placement of fluorine or fluorine-containing motifs can enhance metabolic stability, modulate acidity (pKa), fine-tune lipophilicity (logP), and improve binding affinity to biological targets.[1][2][3][4] Consequently, a significant percentage of modern pharmaceuticals, including blockbuster drugs like atorvastatin (Lipitor) and fluoxetine (Prozac), contain fluorine.[5] This guide provides an in-depth overview of the core principles of fluorine's role in drug design, presents quantitative data on its effects, details key experimental protocols for fluorination, and visualizes its strategic impact on the drug development process.

The Strategic Impact of Fluorine on Molecular Properties

The introduction of fluorine can lead to predictable and beneficial alterations in a molecule's properties, primarily by enhancing metabolic stability, modulating lipophilicity, and altering the acidity or basicity of nearby functional groups.

Enhanced Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic "soft spots" on a drug candidate.[6] The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[7] By replacing a metabolically labile hydrogen with a fluorine atom, chemists can prevent or slow down degradation, leading to a longer drug half-life, lower intrinsic clearance, and improved bioavailability.[1][3][8]

Modulation of Lipophilicity (logP)

Lipophilicity, measured as the logarithm of the partition coefficient (logP), is a critical parameter for membrane permeability and overall drug disposition. The effect of fluorine on logP is context-dependent. While a single fluorine atom can slightly increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) often decrease it.[6][9] This allows for the fine-tuning of a molecule's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic fluorination can, for instance, improve a drug's ability to cross the blood-brain barrier.[10]

Alteration of Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[6][11] This modulation is a powerful tool for medicinal chemists. For example, reducing the basicity of an amine can decrease unwanted ionization at physiological pH, leading to improved cell membrane permeability and better oral bioavailability.[7][12]

Data on Physicochemical Property Modulation

The following tables summarize quantitative data from various studies, illustrating the tangible effects of fluorination on key drug-like properties.

Table 1: Effect of Fluorination on Metabolic Stability

A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability. Data is derived from in vitro studies using liver microsomes.

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source(s) |

| UT-155 | Non-fluorinated indole | 12.35 | - | [8] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [8] |

| 32c | CF3-substituted indazole analog | 53.71 | 1.29 mL/min/mg | [8] |

| Indole | Parent non-fluorinated compound | - | High | [8] |

| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 mL/min/kg | [8] |

| Phenylcyclohexane | Non-fluorinated reference | - | High | [13] |

| all-cis-tetrafluorophenylcyclohexane | Polyfluorinated analog | - | Reduced | [13] |

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions (e.g., mouse vs. rat liver microsomes).[8]

Table 2: Effect of Fluorination on Lipophilicity (logP) and Acidity (pKa)

| Parent Compound | Fluorinated Analog | Parent logP | Analog logP | Parent pKa | Analog pKa | Data Source(s) |

| Morphine | Fluoromorphine β-C1 | - | Higher | - | Lower | [10] |

| Phenylcyclohexane | cis-4-Fluorophenylcyclohexane | 4.09 | 4.11 | - | - | [13] |

| Phenylcyclohexane | all-cis-1,2,3,4-Tetrafluorophenylcyclohexane | 4.09 | 3.32 | - | - | [13] |

| Piperidine | 3,3-Difluoropiperidine | - | - | 11.1 | 7.91 | [14] |

| Pyrrolidine | 3-Fluoropyrrolidine | - | - | 10.9 | 9.49 | [14] |

| Aniline | 4-Fluoroaniline | 0.90 | 1.15 | 4.63 | 4.66 | [12] |

Common Fluorinated Motifs in Drug Design

Beyond simple C-H to C-F substitution, several fluorinated functional groups are routinely employed to optimize drug candidates.

-

Trifluoromethyl (-CF3): This group is a bioisostere for chlorine and isopropyl groups and is known to enhance metabolic stability and lipophilicity.[15] Its strong electron-withdrawing nature can profoundly impact the pKa of adjacent functionalities.[16]

-

Trifluoromethoxy (-OCF3): Often considered a "lipophilic hydrogen bond acceptor," the -OCF3 group is more lipophilic than -CF3 and is exceptionally stable to metabolic degradation.[17][18] It is a powerful tool for simultaneously modulating electronics, lipophilicity, and metabolic stability.[19]

-

Trifluoromethylthio (-SCF3): The -SCF3 group is highly lipophilic and electron-withdrawing. It is frequently used to improve the permeability of molecules across cell membranes and the blood-brain barrier, thereby increasing bioavailability.[5][20]

Visualization of Fluorine's Role in Drug Discovery

Diagrams created using Graphviz provide a clear visual representation of workflows and mechanisms central to the application of fluorine in medicinal chemistry.

Key Experimental Protocols

The synthesis of fluorinated motifs is a highly active area of research. Below are representative protocols for common fluorination strategies.

Protocol 1: Late-Stage Electrophilic Fluorination (General Procedure)

This protocol describes a general approach for the fluorination of an electron-rich aromatic or enolate substrate using a common N-F electrophilic fluorine source.

-

Reagents & Materials:

-

Substrate (e.g., phenol, β-ketoester) (1.0 equiv)

-

Electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) (1.1-1.5 equiv)[21]

-

Anhydrous solvent (e.g., acetonitrile, DMF, CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.

-

If the substrate requires activation (e.g., deprotonation to form an enolate), add the appropriate base (e.g., NaH, K2CO3) and stir at the required temperature (e.g., 0 °C to room temperature) for 30-60 minutes.

-

Add the electrophilic fluorinating agent portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature (or elevated temperature if required) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated compound.[22][23]

-

Protocol 2: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide

This method is useful for converting widely available aryl bromides into aryl fluorides, particularly on heteroaromatic systems.

-

Reagents & Materials:

-

Aryl bromide (1.0 equiv)

-

Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2 with a suitable phosphine ligand like AdBrettPhos) (1-3 mol %)[24][25]

-

Fluoride source (e.g., AgF, CsF, or KF) (2.0-3.0 equiv)[24][26]

-

Anhydrous, aprotic solvent (e.g., 2-Methyl-THF, Toluene)

-

Inert atmosphere glovebox or Schlenk line

-

Sealed reaction vessel

-

-

Procedure:

-

Inside an inert atmosphere glovebox, add the aryl bromide, palladium precatalyst, ligand, and fluoride source to a dry reaction vessel equipped with a stir bar.

-

Add the anhydrous solvent to the vessel.

-

Seal the vessel tightly and remove it from the glovebox.

-

Place the vessel in a preheated oil bath or heating block (typically 100-140 °C).

-

Stir the reaction vigorously for the required time (12-24 hours), monitoring by GC-MS or LC-MS if possible by taking aliquots under inert conditions.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography to isolate the aryl fluoride.[24][25]

-

Conclusion and Future Outlook

Fluorine has firmly established its role as a "magical element" in medicinal chemistry.[5] Its ability to predictably enhance metabolic stability, modulate physicochemical properties, and improve biological activity makes it a critical component of the modern drug discovery toolkit. Advances in synthetic chemistry continue to provide more efficient and selective methods for late-stage fluorination, enabling the rapid optimization of complex lead compounds.[3][27] The continued exploration of novel fluorinated motifs and a deeper understanding of fluorine's context-dependent effects will undoubtedly lead to the development of safer and more effective medicines in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 11. mdpi.com [mdpi.com]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. discover.library.noaa.gov [discover.library.noaa.gov]

- 27. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]

The Fluorine Factor: An In-depth Technical Guide to the Electronic Effects of Fluorine in Small Ring Systems

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small, strained ring systems offers a powerful tool for modulating molecular properties, a strategy of increasing importance in drug discovery and materials science. The unique electronic properties of fluorine, when combined with the inherent strain and distinct geometries of rings like cyclopropane, cyclobutane, epoxide, and aziridine, give rise to a complex interplay of effects that can significantly alter reactivity, stability, and biological activity. This technical guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental and computational protocols, and visual representations of key concepts.

Core Electronic Principles of Fluorine in Strained Rings

The electronic influence of fluorine in small rings is primarily a balance between its strong inductive effect and potential hyperconjugative interactions. These effects are magnified and often distorted by the unique bonding arrangements within three- and four-membered rings.

Inductive Effect (σ-Withdrawal)

Fluorine's extreme electronegativity (3.98 on the Pauling scale) creates a highly polarized C-F bond, leading to a strong electron-withdrawing inductive effect (-I effect).[1][2] In small rings, which possess significant p-character in their C-C bonds to accommodate acute bond angles, this inductive withdrawal has profound consequences.[3][4] The carbon atom of the C-F bond becomes more electropositive, demanding more s-character in the C-F bond to stabilize it. This, in turn, forces more p-character into the adjacent C-C ring bonds, further increasing ring strain and generally leading to destabilization.[3]

Hyperconjugation and Anomeric Effects